2-Bromo-1-(5-methyl-3-p-tolylisoxazol-4-yl)ethanone
Overview
Description
2-Bromo-1-(5-methyl-3-p-tolylisoxazol-4-yl)ethanone is an organic compound with the molecular formula C13H12BrNO2 and a molecular weight of 294.14 g/mol . This compound is known for its applications in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 2-Bromo-1-(5-methyl-3-p-tolylisoxazol-4-yl)ethanone typically involves the bromination of 1-(5-methyl-3-p-tolylisoxazol-4-yl)ethanone. The reaction is carried out under controlled conditions using bromine or a brominating agent in an appropriate solvent . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
2-Bromo-1-(5-methyl-3-p-tolylisoxazol-4-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-1-(5-methyl-3-p-tolylisoxazol-4-yl)ethanone is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(5-methyl-3-p-tolylisoxazol-4-yl)ethanone involves its interaction with specific molecular targets. The bromine atom can act as a leaving group, facilitating the formation of new bonds with other molecules. This property makes it useful in various chemical reactions and biological studies .
Comparison with Similar Compounds
2-Bromo-1-(5-methyl-3-p-tolylisoxazol-4-yl)ethanone can be compared with other similar compounds, such as:
- 2-Bromo-1-(3-(4-chlorophenyl)-5-methylisoxazol-4-yl)ethanone
- 2-Bromo-1-(3-(4-bromophenyl)-5-methylisoxazol-4-yl)ethanone
- 1-(5-bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and reactivity.
Properties
IUPAC Name |
2-bromo-1-[5-methyl-3-(4-methylphenyl)-1,2-oxazol-4-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-8-3-5-10(6-4-8)13-12(11(16)7-14)9(2)17-15-13/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIASHFMTFPZBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2C(=O)CBr)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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